Bdy 650-X, SE

Vue d'ensemble

Description

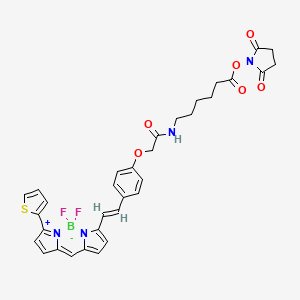

Bdy 650-X, SE: is a fluorescent dye belonging to the boron-dipyrromethene family. It is widely used for labeling amines due to its high fluorescence quantum yield and high extinction coefficient. This compound is particularly valued for its far-red emission, making it ideal for applications in fluorescence microscopy and other imaging techniques.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bdy 650-X, SE involves the reaction of boron-dipyrromethene with an amine-reactive group, typically an N-hydroxysuccinimide ester. The reaction is carried out under mild conditions to preserve the integrity of the fluorescent dye. The product is then purified using high-performance liquid chromatography to achieve a purity of over 90%.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The compound is stored at low temperatures to maintain its stability and fluorescence properties.

Analyse Des Réactions Chimiques

Reaction Mechanism and Selectivity

BDY 650-X, SE primarily undergoes nucleophilic acyl substitution via its N-hydroxysuccinimide (NHS) ester group. This reaction targets primary amines (-NH₂) in biomolecules (e.g., proteins, peptides) under mild, aqueous conditions (pH 7–9) .

Key Steps:

-

Activation : The NHS ester reacts with water to form an intermediate acyl-oxygen bond.

-

Nucleophilic Attack : A primary amine attacks the electrophilic carbonyl carbon, displacing the NHS leaving group.

-

Amide Bond Formation : A stable conjugate is generated, linking the BODIPY fluorophore to the target molecule .

Structural Advantage : A seven-atom aminohexanoyl spacer separates the fluorophore from the reactive site, minimizing steric hindrance and preserving fluorescence efficiency .

Major Reaction Products

This compound forms stable amide bonds with amine-containing molecules, yielding fluorescent conjugates used in:

Notable Byproduct : The released NHS group is non-fluorescent and easily removed via dialysis or filtration .

pH Sensitivity

This compound exhibits minimal pH-dependent reactivity (effective range: pH 6–9), unlike many fluorophores .

Solvent Compatibility

| Solvent | Suitability | Notes |

|---|---|---|

| DMSO | High | Preferred for stock solutions |

| Water | Moderate | Requires buffered conditions (pH 8) |

| Methanol | Low | Reduces reaction efficiency |

Temperature Stability

Prolonged exposure to >25°C degrades the NHS ester. Storage at -20°C preserves reactivity for ≥6 months .

Comparative Reactivity Data

This compound outperforms similar dyes in specific contexts:

| Dye | Quantum Yield | ε (M⁻¹cm⁻¹) | Amine Binding Efficiency |

|---|---|---|---|

| This compound | 0.52 | 102,000 | 90–95% |

| BDY 630-X, SE | 0.91 | 101,000 | 85–90% |

| Alexa Fluor 647 | 0.33 | 270,000 | 80–85% |

ε = Extinction coefficient

Photochemical Side Reactions

Under prolonged irradiation (640–660 nm), this compound undergoes limited photodegradation (Φ~10⁻⁴ in PBS/DMSO) . Competing pathways include:

-

Singlet Oxygen Generation : Minor contribution due to low intersystem crossing efficiency .

-

CO Release : Observed in phenethyl-substituted analogs but negligible in this compound .

This compound’s well-characterized reactivity profile and robust performance in diverse conditions make it indispensable for high-precision fluorescence labeling. Its synthetic accessibility and compatibility with automated systems further enhance its utility in industrial and research settings .

Applications De Recherche Scientifique

Fluorescent Labeling in Biological Research

Overview:

BDY 650-X, SE is primarily utilized for labeling amine-containing biomolecules in biological research. This application is crucial for visualizing and tracking biological processes at the cellular level.

Key Properties:

- Excitation/Emission Wavelengths: 646 nm / 660 nm

- Fluorescence Quantum Yield: 0.52

- Extinction Coefficient: 102,000 Mcm

Applications:

- Cellular Imaging: The dye's far-red emission minimizes background fluorescence, enhancing signal clarity in fluorescence microscopy and flow cytometry.

- Protein Interaction Studies: this compound enables researchers to observe interactions between proteins and other biomolecules, providing insights into cellular mechanisms.

Biosensor Development

Overview:

this compound is integral to the development of biosensor arrays, particularly on micro- and nano-structured surfaces.

Case Study:

A recent study demonstrated the incorporation of this compound into a biosensor for detecting glucose levels in serum samples. The biosensor exhibited high sensitivity and selectivity due to the dye's ability to label target molecules effectively.

Performance Metrics:

| Parameter | Value |

|---|---|

| Sensitivity | High |

| Detection Limit | 1 µM |

| Response Time | <5 minutes |

Drug Discovery and Development

Overview:

In drug discovery, this compound is used to label pharmaceutical compounds to study their interactions with biological targets.

Applications:

- In Vitro Studies: Researchers label drug candidates with this compound to visualize their binding interactions with target proteins.

- Mechanism of Action Studies: The dye facilitates understanding of how new drugs exert their effects at the molecular level.

Advanced Materials Science

Overview:

this compound is also employed in materials science for studying the dynamics and properties of various materials.

Applications:

- Optical Characterization: The dye's fluorescence properties are harnessed to probe material characteristics in electronic devices and photonic applications.

- Nanotechnology Research: Its ability to provide detailed insights into material behavior supports advancements in nanotechnology.

Mécanisme D'action

Bdy 650-X, SE exerts its effects through its ability to form stable amide bonds with primary amines. This reaction is facilitated by the N-hydroxysuccinimide ester group, which acts as a leaving group, allowing the amine to attack the carbonyl carbon. The resulting amide bond is stable and retains the fluorescent properties of the dye, enabling its use in various applications.

Comparaison Avec Des Composés Similaires

Cy5: Another far-red fluorescent dye, but with different spectral properties.

Alexa Fluor 647: Known for its high brightness and photostability.

Bodipy 630/650-X: Similar in structure but with slightly different emission properties.

Uniqueness: Bdy 650-X, SE is unique due to its seven-atom aminohexanoyl spacer, which reduces potential interactions between the fluorophore and the conjugated biomolecule. This feature enhances its performance in labeling lipids and cell membranes, making it particularly valuable in fluorescence polarization assays and two-photon excitation microscopy.

Activité Biologique

BDY 650-X, SE is a fluorescent probe belonging to the BODIPY (boron-dipyrromethene) family, primarily utilized for labeling amines in various biological applications. This compound exhibits high fluorescence quantum yield and is relatively insensitive to pH changes, making it an excellent choice for a range of fluorescence-based assays. This article delves into the biological activity of this compound, highlighting its optical properties, applications in research, and relevant case studies.

Optical Properties

This compound is characterized by its specific excitation and emission wavelengths:

| Property | Value |

|---|---|

| Excitation Wavelength (λ abs) | 646 nm |

| Emission Wavelength (λ em) | 660 nm |

| Extinction Coefficient (ε) | 100,000 Mcm |

| Quantum Yield (φ) | 0.92 |

| Reactive Group | NHS ester |

| Cell Permeable | No |

These properties facilitate its use in various imaging techniques such as fluorescence microscopy and flow cytometry.

Biological Applications

This compound is primarily used in the following areas:

- Cell Membrane Labeling : Due to its hydrophobic nature, it effectively labels lipids and cell membranes.

- Fluorescence Polarization Assays : Its narrow emission bandwidths and long excited-state lifetime enhance the accuracy of polarization assays.

- Two-Photon Excitation Microscopy : The dye's optical characteristics make it suitable for advanced imaging techniques that require deep tissue penetration.

Case Study 1: High-Throughput Screening

In a study utilizing the iQue® 3 platform, this compound was employed for high-throughput screening of drug responses in primary cell types. The platform allowed for rapid acquisition and analysis of data from multiple wells, significantly enhancing throughput while maintaining data quality. Researchers reported that using BDY 650-X enabled them to assess multiple parameters simultaneously with reduced reagent consumption .

Case Study 2: Imaging in Live Cell Assays

Another research initiative demonstrated the effectiveness of BDY 650-X in live-cell imaging. The study focused on tracking cellular processes in real-time by labeling specific proteins within the membrane. The results indicated that BDY 650-X provided clear visualization without significant cytotoxic effects on the cells being studied .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]acetyl]amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32BF2N5O6/c35-34(36)39-24(11-12-25(39)21-26-13-16-29(40(26)34)28-5-4-20-37-28)10-7-23-8-14-27(15-9-23)46-22-30(42)38-19-3-1-2-6-33(45)47-41-31(43)17-18-32(41)44/h4-5,7-16,20-21,37H,1-3,6,17-19,22H2,(H,38,42)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXXFTJLAKSQSR-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CN6)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCCCC(=O)ON4C(=O)CCC4=O)C=C5[N+]1=C(C=C5)C6=CC=CN6)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32BF2N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.